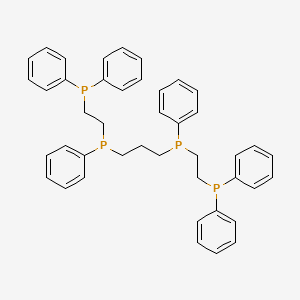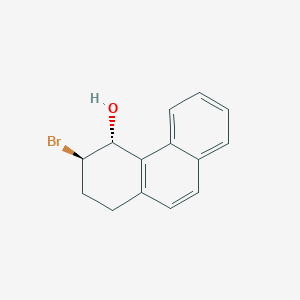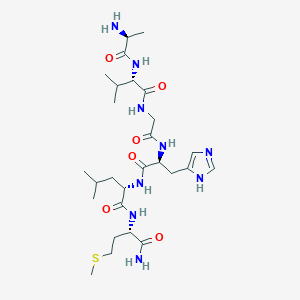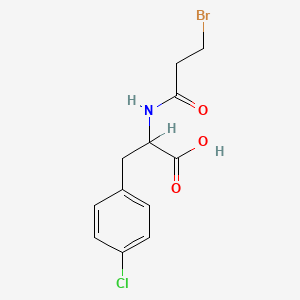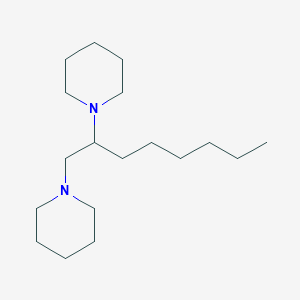
1-(1-Piperidin-1-yloctan-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Piperidin-1-yloctan-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely recognized for its presence in various pharmaceuticals and natural alkaloids. The compound this compound is characterized by its unique structure, which includes two piperidine rings connected by an octane chain. This structural motif imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(1-Piperidin-1-yloctan-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 1-bromo-octane under basic conditions to form the intermediate 1-(octan-2-yl)piperidine. This intermediate is then further reacted with piperidine in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial production methods for this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize catalysts such as palladium or rhodium to facilitate the coupling reactions, and the process parameters are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(1-Piperidin-1-yloctan-2-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions to form bicyclic structures under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as Lewis acids and transition metals. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(1-Piperidin-1-yloctan-2-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, and antipsychotic agent.
Mecanismo De Acción
The mechanism of action of 1-(1-Piperidin-1-yloctan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and signal transduction. It may also inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparación Con Compuestos Similares
1-(1-Piperidin-1-yloctan-2-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anti-tumor and anti-inflammatory activities.
Matrine: A compound with anti-cancer and anti-microbial effects.
Berberine: An isoquinoline alkaloid with a broad spectrum of pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Propiedades
Número CAS |
59193-18-9 |
|---|---|
Fórmula molecular |
C18H36N2 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
1-(1-piperidin-1-yloctan-2-yl)piperidine |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-7-12-18(20-15-10-6-11-16-20)17-19-13-8-5-9-14-19/h18H,2-17H2,1H3 |
Clave InChI |
MJFIZKJWBVWOJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CN1CCCCC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


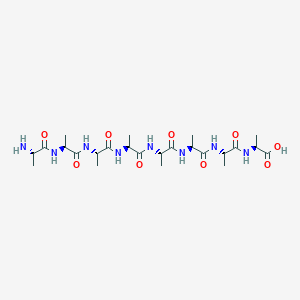
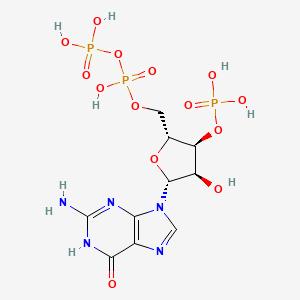
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
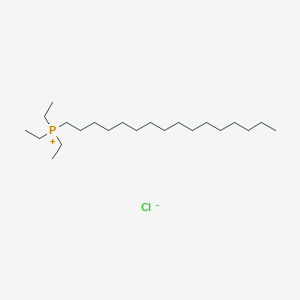
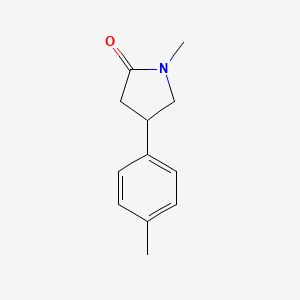
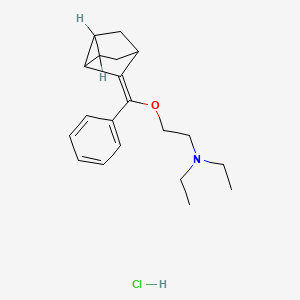
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
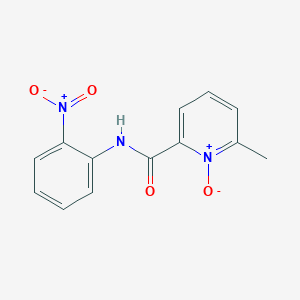
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
